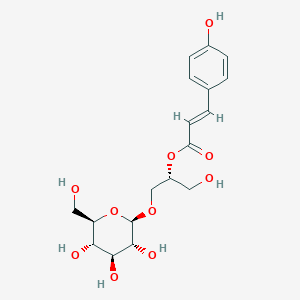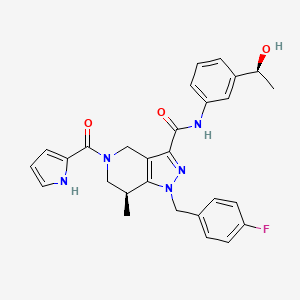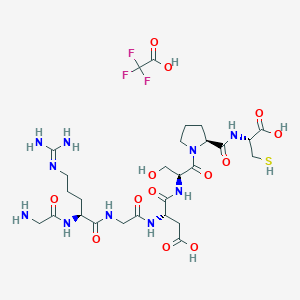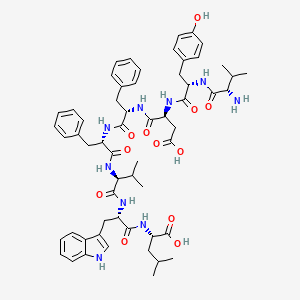
Selcopintide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Selcopintide is synthesized through a custom peptide synthesis process. The synthetic peptide is designed to match the specific amino acid sequence of the CPNE7 protein fragment. The sequence for this compound is Lys-Tyr-Lys-Gln-Lys-Arg-Arg-Ser-Tyr-Lys .
Industrial Production Methods: Industrial production of this compound involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and precise assembly of the peptide chain. The peptide is then purified and characterized to ensure its quality and consistency .
化学反応の分析
Types of Reactions: Selcopintide primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a stable peptide compound.
Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents, and deprotecting agents. Common reagents include Fmoc-protected amino acids, HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and piperidine for deprotection .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or impurities .
科学的研究の応用
Selcopintide has a wide range of scientific research applications, particularly in the fields of dentistry and regenerative medicine. It has been shown to promote dentin regeneration in various models of dentinal defects. This makes it a valuable tool for studying dentin formation and repair processes .
In addition to its use in dentistry, this compound is also used in cell biology research to study the effects of CPNE7 on odontoblast differentiation and gene expression. Its ability to upregulate odontoblast marker genes makes it a useful compound for investigating the molecular mechanisms underlying tooth development and regeneration .
作用機序
Selcopintide exerts its effects by directly penetrating odontoblastic cells and upregulating the expression of odontoblast marker genes, such as DSPP and Nestin. This upregulation promotes the formation of dentin-like tissue and the regeneration of tubular dentin in dentinal defects .
The molecular targets of this compound include the CPNE7 protein and its associated signaling pathways. By mimicking the effects of CPNE7, this compound enhances the differentiation and activity of odontoblasts, leading to improved dentin regeneration .
類似化合物との比較
Selcopintide is unique in its ability to specifically target odontoblast differentiation and dentin regeneration. Similar compounds include other synthetic peptides derived from the CPNE7 protein, such as CPNE7-derived peptides. this compound’s specific amino acid sequence and its effectiveness in promoting dentin regeneration set it apart from other peptides .
List of Similar Compounds:- CPNE7-derived peptides
- Other synthetic peptides targeting odontoblast differentiation
This compound’s unique properties and targeted effects make it a valuable compound for research in dentistry and regenerative medicine.
特性
CAS番号 |
2130912-34-2 |
|---|---|
分子式 |
C62H105N21O15 |
分子量 |
1384.6 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C62H105N21O15/c63-27-5-1-11-40(67)51(88)81-47(33-36-17-21-38(85)22-18-36)57(94)78-42(13-3-7-29-65)53(90)79-45(25-26-50(68)87)56(93)75-41(12-2-6-28-64)52(89)76-43(15-9-31-73-61(69)70)54(91)77-44(16-10-32-74-62(71)72)55(92)83-49(35-84)59(96)82-48(34-37-19-23-39(86)24-20-37)58(95)80-46(60(97)98)14-4-8-30-66/h17-24,40-49,84-86H,1-16,25-35,63-67H2,(H2,68,87)(H,75,93)(H,76,89)(H,77,91)(H,78,94)(H,79,90)(H,80,95)(H,81,88)(H,82,96)(H,83,92)(H,97,98)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChIキー |
OSCUVTZLPKFJMX-CUZNLEPHSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
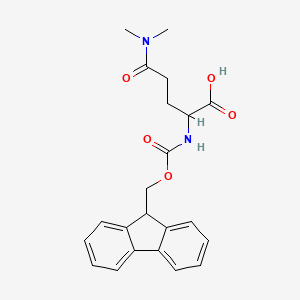
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
